molecular formula C11H11FN2O4 B12173164 Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester CAS No. 327093-00-5

Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester

Cat. No.: B12173164
CAS No.: 327093-00-5
M. Wt: 254.21 g/mol
InChI Key: GHJIYAMXFFUKDZ-UHFFFAOYSA-N
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Description

Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester is a chemical compound with a complex structure that includes a fluorophenyl group and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester typically involves the reaction of dimethyl malonate with 3-fluorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.

Scientific Research Applications

Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propanedioic acid, dimethyl ester:

    Propanedioic acid, 2-(3-fluorophenyl)-, 1,3-diethyl ester: Similar in structure but with ethyl ester groups instead of methyl ester groups.

Biological Activity

Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester, also known as a derivative of dimethyl malonate, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C₁₃H₁₅F N₂O₄
  • Molar Mass : 269.27 g/mol
  • CAS Number : Not specifically listed in the results but related to dimethyl malonate.

The compound is hypothesized to interact with biological pathways involving enzyme inhibition and modulation of metabolic processes. The hydrazone moiety in the structure suggests potential activity as a hydrazine derivative, which can influence various enzymatic reactions.

Biological Activity

  • Antioxidant Properties : Studies indicate that compounds similar to propanedioic acid derivatives exhibit significant antioxidant activity. This is crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
  • Antitumor Activity : Research has shown that hydrazone derivatives can possess antitumor properties. For instance, derivatives of dimethyl malonate have been studied for their ability to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it could inhibit enzymes that are critical in the synthesis of fatty acids or nucleotides, thus affecting cellular growth and replication.

Case Studies

  • Antioxidant Study : A study conducted on similar hydrazone compounds demonstrated that they significantly reduced reactive oxygen species (ROS) levels in vitro. The study utilized various cell lines to assess the protective effects against oxidative damage.
  • Antitumor Efficacy : In a preclinical model, a related compound showed promising results in reducing tumor size in xenograft models of human cancer cells. The mechanism was attributed to the induction of apoptosis and modulation of signaling pathways such as MAPK and PI3K/Akt.
  • Enzyme Interaction : A kinetic study revealed that the compound inhibited the activity of certain dehydrogenases involved in metabolic pathways at micromolar concentrations, suggesting potential for further development as a therapeutic agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in ROS
AntitumorDecreased tumor size
Enzyme InhibitionInhibition of dehydrogenases

Properties

CAS No.

327093-00-5

Molecular Formula

C11H11FN2O4

Molecular Weight

254.21 g/mol

IUPAC Name

dimethyl 2-[(3-fluorophenyl)hydrazinylidene]propanedioate

InChI

InChI=1S/C11H11FN2O4/c1-17-10(15)9(11(16)18-2)14-13-8-5-3-4-7(12)6-8/h3-6,13H,1-2H3

InChI Key

GHJIYAMXFFUKDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NNC1=CC(=CC=C1)F)C(=O)OC

Origin of Product

United States

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